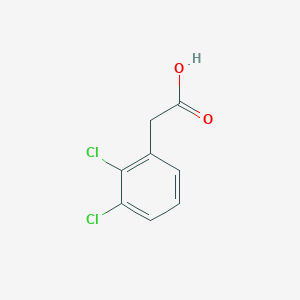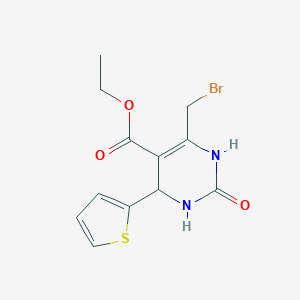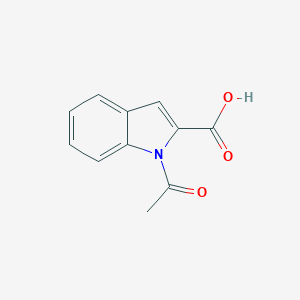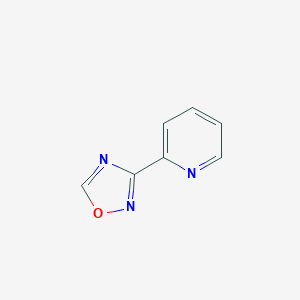![molecular formula C11H25N6OP B085467 2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine CAS No. 1028-08-6](/img/structure/B85467.png)
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDPPTA and is a member of the triazole family of compounds. BDPPTA has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for various research applications. In
Wirkmechanismus
The mechanism of action of BDPPTA is not fully understood, but it is believed to involve the interaction of the compound with cellular membranes and proteins. BDPPTA has been found to exhibit a high affinity for phospholipid membranes, which may contribute to its ability to penetrate cellular membranes.
Biochemische Und Physiologische Effekte
BDPPTA has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that BDPPTA can induce apoptosis in cancer cells and inhibit cell proliferation. BDPPTA has also been found to exhibit antibacterial and antifungal properties. In vivo studies have shown that BDPPTA can reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BDPPTA in lab experiments is its strong fluorescence properties, which make it an effective tool for imaging biological structures and processes. BDPPTA is also relatively easy to synthesize and has been found to exhibit good stability in various experimental conditions. One of the limitations of using BDPPTA is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving BDPPTA. One area of interest is the development of BDPPTA-based drug delivery systems for targeted cancer therapy. BDPPTA may also have potential applications in the development of new antibacterial and antifungal agents. Further studies are needed to fully understand the mechanism of action of BDPPTA and its potential applications in various fields of scientific research.
Synthesemethoden
BDPPTA can be synthesized using a variety of methods, including the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-thiol, followed by oxidation of the resulting product with hydrogen peroxide. Another synthesis method involves the reaction of bis(dimethylamino)chlorophosphine with 5-pentyl-1,2,4-triazole-3-amine, followed by oxidation with hydrogen peroxide. These synthesis methods have been found to produce high yields of BDPPTA with good purity.
Wissenschaftliche Forschungsanwendungen
BDPPTA has been extensively studied for its potential applications in scientific research. One of the primary research applications of BDPPTA is in the field of bioimaging. BDPPTA has been found to exhibit strong fluorescence properties, making it an effective tool for imaging biological structures and processes. BDPPTA has also been studied for its potential applications in drug delivery systems and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
1028-08-6 |
|---|---|
Produktname |
2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine |
Molekularformel |
C11H25N6OP |
Molekulargewicht |
288.33 g/mol |
IUPAC-Name |
2-[bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H25N6OP/c1-6-7-8-9-10-13-11(12)17(14-10)19(18,15(2)3)16(4)5/h6-9H2,1-5H3,(H2,12,13,14) |
InChI-Schlüssel |
RTXNQHSBJUKLGY-UHFFFAOYSA-N |
SMILES |
CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
Kanonische SMILES |
CCCCCC1=NN(C(=N1)N)P(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[4.3.1.13,8]undecan-3-ol](/img/structure/B85384.png)
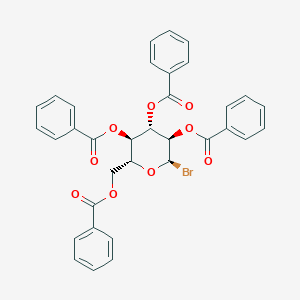

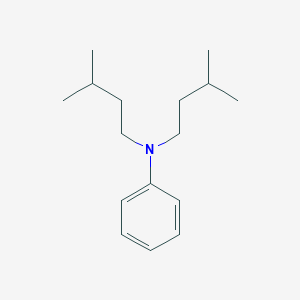

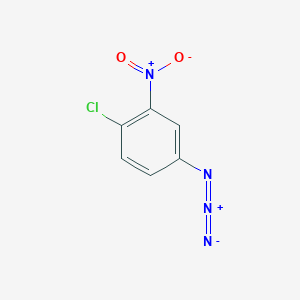
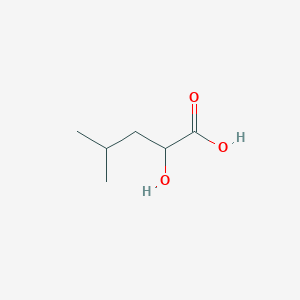
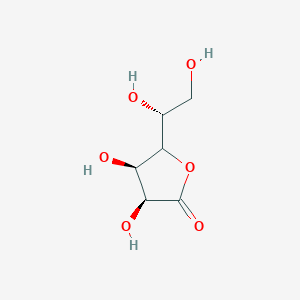
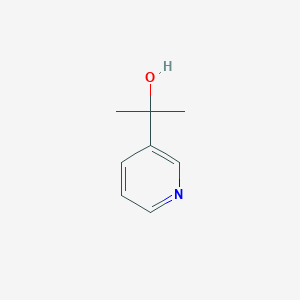
acetic acid](/img/structure/B85405.png)
